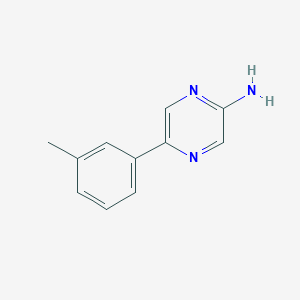

5-(3-Methylphenyl)pyrazin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

5-(3-methylphenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGQVSILFKFTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrazine Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyrazine (B50134) ring, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a foundational structure in medicinal chemistry. benthamdirect.comnih.gov Its unique electronic properties and structural features make it a "privileged scaffold," meaning it can serve as a versatile framework for designing potent and selective bioactive molecules. benthamdirect.comnih.gov Pyrazine derivatives are noted for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antitubercular properties. benthamdirect.comtandfonline.comnih.gov The rapid growth in the number of pyrazine-based compounds studied is a testament to their therapeutic potential. benthamdirect.com

In addition to their biological roles, pyrazines are valuable in organic synthesis. researchgate.net They serve as important building blocks for more complex molecules and can participate in various chemical reactions, such as Suzuki and Buchwald-Hartwig coupling, to create diverse chemical libraries. tandfonline.comresearchgate.net The structural arrangement of nitrogen atoms within the aromatic ring modifies its electron density, allowing for specific chemical reactions and making it a key component in the synthesis of new materials and catalysts. fiveable.me The hybridization of pyrazine scaffolds with natural products has also been explored, often resulting in derivatives with enhanced biological activity and reduced toxicity compared to the parent compounds. nih.gov

Structure Activity Relationship Sar Studies of 5 3 Methylphenyl Pyrazin 2 Amine Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of 5-(3-Methylphenyl)pyrazin-2-amine analogues can be significantly altered by modifying the substituents on both the pyrazine (B50134) and phenyl rings. Research on related pyrazine derivatives has shown that even minor changes can lead to substantial differences in potency and selectivity.

Modifications often focus on altering the steric, electronic, and lipophilic properties of the molecule. For instance, in a series of N-(substituted phenyl)piperazine-based compounds, the introduction of electron-withdrawing groups on the phenyl ring was found to be beneficial for antimycobacterial activity. mdpi.com Similarly, studies on 3-amino-pyrazine-2-carboxamide derivatives as fibroblast growth factor receptor (FGFR) inhibitors revealed that strategic modifications could yield potent and selective compounds. nih.gov SAR exploration in this class led to the identification of a pan-FGFR inhibitor with favorable in vitro activity against multiple FGFR isoforms. nih.gov

In another example involving N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, substitutions on the aryl group were shown to enhance antibacterial activity. Specifically, the addition of an ester (CO₂Me) or carbonyl (COMe) group led to increased activity, which was attributed to the formation of additional hydrogen bonds with the target site. mdpi.com

The following table summarizes the observed impact of various substituent modifications on the biological activity of related pyrazine-based compounds.

| Parent Scaffold | Substituent Modification | Position of Modification | Observed Impact on Biological Activity | Reference |

| Pyrazine Carboxamide | Ester (CO₂Me), Carbonyl (COMe) | Phenyl Ring | Enhanced antibacterial activity | mdpi.com |

| Pyrazine Carboxamide | Fluoro (F), Chloro (Cl) | Phenyl Ring | Less pronounced enhancement compared to ester/carbonyl | mdpi.com |

| Piperazine-based Conjugates | Electron-withdrawing groups | Phenyl Ring | Potentiated in vitro antimycobacterial activity | mdpi.com |

| Piperazine-based Conjugates | Electron-donating groups | Phenyl Ring | Also found to be beneficial for antimycobacterial activity | mdpi.com |

| 3-Amino-pyrazine-2-carboxamide | Various substitutions | Pyrazine and Phenyl Rings | Led to identification of potent pan-FGFR inhibitors | nih.gov |

Role of the 3-Methylphenyl Moiety in Biological Interactions

Docking studies on related N-(aryl)pyrazine-2-carboxamide derivatives have indicated that while the pyrazine core is essential for binding to the primary target site, the aryl group is often associated with secondary interactions that can enhance potency and influence selectivity. mdpi.com For example, in studies of antibacterial N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, the substituted phenyl group was linked to cell proliferation effects. mdpi.com

Influence of the Pyrazin-2-amine Core on Target Binding

The pyrazin-2-amine core is a fundamental structural element, often referred to as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. researchgate.net This heterocyclic system is rich in nitrogen atoms that can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. These properties are crucial for anchoring the molecule to its biological target. nih.gov

The pyrazine ring itself is an aromatic system, capable of participating in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. Molecular docking studies on various pyrazine derivatives have consistently shown that the pyrazine heterocycle is directly involved in binding to the target. mdpi.comresearchgate.net For instance, in the development of novel FGFR inhibitors, the 3-amino-pyrazine-2-carboxamide scaffold was designed to fit into the ATP-binding pocket of the kinase, with molecular docking revealing key hydrogen bonding interactions between the pyrazine core and the hinge region of the enzyme. nih.gov Similarly, docking studies of antibacterial pyrazine carboxamides with the bacterial enzyme DNA gyrase showed the pyrazine heterocycle and the adjacent amide group to be critical for binding. mdpi.com

These interactions stabilize the ligand-target complex, which is a prerequisite for eliciting a biological response. The specific arrangement of nitrogen atoms in the pyrazine ring and the presence of the 2-amine substituent create a distinct electrostatic potential and geometric shape, allowing for selective recognition by specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net While specific QSAR models for 5-(3-Methylphenyl)pyrazin-2-amine were not found in the reviewed literature, studies on structurally related heterocyclic compounds, such as pyridin-2-amine derivatives, provide insight into how such models could be developed and applied. researchgate.netresearchgate.net

A QSAR study typically involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, including:

Electronic properties: (e.g., dipole moment, partial charges) which describe the electronic aspects of the molecule.

Steric properties: (e.g., molecular volume, surface area, molar refractivity [SMR]) which relate to the size and shape of the molecule.

Lipophilic properties: (e.g., LogP, the logarithm of the partition coefficient) which measure the hydrophobicity of the molecule.

Once calculated, these descriptors are used as independent variables in a statistical regression analysis to build a model that predicts the biological activity (the dependent variable). nih.gov

For example, QSAR studies on 5-substituted (arylmethylene) pyridin-2-amine derivatives revealed that lipophilic (LogP) and steric (SMR) parameters were frequently correlated with antibacterial and antifungal activity. researchgate.netresearchgate.net This indicates that the hydrophobicity and the bulkiness of the substituents are critical determinants of the biological action for that class of compounds. A validated QSAR model can be a powerful tool, enabling researchers to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the discovery of more potent compounds. nih.govmdpi.com

Biological and Pharmacological Investigations of 5 3 Methylphenyl Pyrazin 2 Amine Analogues

In Vitro Biological Activities

Enzyme Inhibition Studies (e.g., Kinases, Alkaline Phosphatase, ICMT)

Analogues of 5-(3-methylphenyl)pyrazin-2-amine have been investigated for their inhibitory effects on various enzymes crucial in cellular processes.

Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.gov Pyrazine-based compounds have emerged as a significant class of kinase inhibitors. nih.govresearchgate.net Several pyrazine (B50134) derivatives have been developed as potent and selective kinase inhibitors, with some advancing to clinical trials for cancer and inflammatory disorders. nih.gov For instance, 2,3-diphenylpyrazine (B73985) derivatives have been identified as inhibitors of the Skp2-Cks1 interaction, a key component of the ubiquitin-proteasome system often dysregulated in cancer. researchgate.net While specific studies on 5-(3-methylphenyl)pyrazin-2-amine analogues as kinase inhibitors are not detailed in the provided results, the broader class of pyrazolopyrimidine-based compounds, which share structural similarities, have been investigated as inhibitors of tyrosine kinases like Src. nih.gov These studies provide a rationale for exploring the kinase inhibitory potential of 5-(3-methylphenyl)pyrazin-2-amine analogues.

Alkaline Phosphatase (ALP) Inhibition: Alkaline phosphatases are a group of enzymes involved in various physiological processes, including bone metabolism and cell growth. nih.govmdpi.com The development of small molecule inhibitors of ALP is crucial for understanding its role in health and disease. mdpi.com Several heterocyclic compounds, including pyrazole (B372694) and thiazole (B1198619) derivatives, have been identified as potent ALP inhibitors. nih.govresearchgate.netnih.govresearchgate.net For example, a series of pyrazolo-oxothiazolidine derivatives were synthesized and showed significant ALP inhibitory activity, with one compound exhibiting an IC50 value of 0.045 µM, which is 116-fold more potent than the standard inhibitor. nih.govnih.gov Kinetic studies revealed a non-competitive mode of inhibition for this potent analogue. nih.gov While direct inhibition of ALP by 5-(3-methylphenyl)pyrazin-2-amine analogues is not explicitly reported, the demonstrated activity of structurally related heterocyclic compounds suggests this as a potential area of investigation.

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition: ICMT is an enzyme involved in the post-translational modification of certain proteins, including the Ras family of small GTPases, which are critical in cancer signaling. nih.gov Inhibition of ICMT can disrupt Ras localization and signaling, leading to cancer cell death. nih.gov Pyrazin-2-amine derivatives have been developed as ICMT inhibitors, with one compound showing a very low IC50 value of 0.0014 μM. nih.gov Although specific data on the direct inhibition of ICMT by 5-(3-Methylphenyl)pyrazin-2-amine are not available, the pyrazine core is a recognized scaffold for targeting this enzyme.

Cell-Based Assays

The antiproliferative and cytotoxic effects of pyrazine and pyrazole analogues have been evaluated in various cancer cell lines.

A new pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), demonstrated antiproliferative effects on human leukemia K562 cells, with an IC50 of 25µM after 72 hours of treatment. nih.gov Another study on pyrazolo[4,3-f]quinoline derivatives showed that several compounds exhibited high cytotoxicity against the NUGC-3 gastric cancer cell line. mdpi.com Specifically, compounds 1M, 2E, and 2P inhibited 50% growth of multiple cancer cell lines at concentrations below 8 µM. mdpi.com

Thieno[2,3-d]pyrimidine analogues have also been assessed for their cytotoxic activity against breast cancer cell lines. nih.gov For instance, certain 5-arylthieno[2,3-d]pyrimidines showed cytotoxicity against the MCF-7 cell line with IC50 values of 9.1 nM and 28.0 nM. nih.gov Furthermore, novel arylpiperazine derivatives were evaluated for their cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145), with some compounds exhibiting strong cytotoxic effects. mdpi.com

The table below summarizes the antiproliferative activity of selected pyrazine and pyrazole analogues.

| Compound/Analogue Class | Cell Line | IC50/Activity | Reference |

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | K562 (Leukemia) | 25 µM (72h) | nih.gov |

| Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P) | NUGC-3 (Gastric Cancer) and others | < 8 µM | mdpi.com |

| 5-Arylthieno[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | 9.1 nM and 28.0 nM | nih.gov |

| Arylpiperazine derivatives (Compounds 9 and 15) | LNCaP (Prostate Cancer) | < 5 µM | mdpi.com |

| Arylpiperazine derivative (Compound 8) | DU145 (Prostate Cancer) | 8.25 µM | mdpi.com |

| 2,3-diphenylpyrazine derivative (Compound 14i) | PC-3 (Prostate Cancer) | 4.8 µM | researchgate.net |

| 2,3-diphenylpyrazine derivative (Compound 14i) | MGC-803 (Gastric Cancer) | 7.0 µM | researchgate.net |

Analogues of 5-(3-methylphenyl)pyrazin-2-amine have been shown to induce cell cycle arrest and apoptosis in cancer cells.

A novel pyrazine derivative, 2-mOPP, was found to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in K562 leukemia cells. nih.gov This was evidenced by morphological changes, an increase in the sub-G1 cell population, and DNA fragmentation. nih.gov The study also observed a downregulation of the anti-apoptotic proteins Bcl2 and Survivin, and an upregulation of the pro-apoptotic protein Bax. nih.gov

Similarly, the fluorinated benzothiazole (B30560) analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which shares a substituted aminophenyl moiety, caused G1 and S phase arrest in sensitive MCF-7 breast cancer cells. capes.gov.br The induction of apoptosis by pyrazine derivatives is a key mechanism contributing to their anticancer effects.

The biological effects of these compounds are often mediated through the modulation of critical intracellular signaling pathways.

DNA Damage Response: The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been shown to induce DNA adduct formation in sensitive MCF-7 cells, indicating an activation of the DNA damage response (DDR). capes.gov.br This activity was dependent on a functional aryl hydrocarbon receptor (AhR) signaling pathway, leading to the induction of cytochrome P450 enzymes CYP1A1 and CYP1B1. capes.gov.br The DDR is a network of pathways that sense, signal, and repair DNA lesions, and its activation can lead to cell cycle arrest or apoptosis. nih.gov

cAMP/cGMP Signaling: Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are important second messengers in various cellular processes. Phosphodiesterases (PDEs) are enzymes that hydrolyze these cyclic nucleotides. nih.gov The NO/cGMP pathway has been shown to inhibit transient cAMP signals through the activation of PDE2 in striatal neurons. frontiersin.org This suggests that compounds modulating cGMP levels could indirectly affect cAMP signaling. While direct modulation of cAMP/cGMP pathways by 5-(3-methylphenyl)pyrazin-2-amine analogues is not explicitly detailed, the potential for pyrazine derivatives to interact with components of these signaling cascades exists and warrants further investigation. For instance, a novel small-molecule ENPP1 inhibitor with a pyrrolopyrimidinone core was found to activate the STING pathway, which involves cGAMP. acs.org

Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

Analogues of 5-(3-methylphenyl)pyrazin-2-amine have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial and Antifungal Activities: Pyrazole and pyrazoline derivatives are known to possess significant antibacterial and antifungal properties. nih.govnih.govmdpi.comekb.egmdpi.comresearchgate.net A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives showed moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. bas.bg Certain pyrazole analogues exhibited high activity against Escherichia coli (MIC: 0.25 μg/mL) and Streptococcus epidermidis (MIC: 0.25 μg/mL), and one analogue was particularly effective against the fungus Aspergillus niger (MIC: 1 μg/mL). nih.gov Additionally, some 5-nitrofuran-triazole conjugates showed promising inhibition of Gram-positive bacteria, with MIC values as low as 1.17 μg/ml, and one compound was as potent as ciprofloxacin (B1669076) against Bacillus subtilis. scholarsportal.info

Antitubercular Activity: Pyrazinamide (B1679903) is a first-line drug for tuberculosis (TB), highlighting the potential of pyrazine-containing compounds in treating this infectious disease. nih.gov Consequently, many pyrazinamide analogues have been synthesized and evaluated for their anti-tubercular activity. nih.gov Thieno[2,3-d]pyrimidin-4-amine analogues have also been investigated, with one compound, 2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4-amine (5c), showing potent activity against non-replicating Mycobacterium tuberculosis, even more so than isoniazid (B1672263) and rifampicin (B610482) at the same concentration. nih.gov This compound also inhibited the M. tuberculosis alanine (B10760859) dehydrogenase enzyme. nih.gov Furthermore, a 5-nitrofuran–triazole conjugate demonstrated promising antitubercular activity with a MIC value of 0.25 μg/ml against the H37Rv strain of M. tuberculosis. scholarsportal.info

The table below summarizes the antimicrobial activity of selected analogues.

| Compound/Analogue Class | Organism | Activity (MIC) | Reference |

| Pyrazole analogue | Escherichia coli | 0.25 μg/mL | nih.gov |

| Pyrazole analogue | Streptococcus epidermidis | 0.25 μg/mL | nih.gov |

| Pyrazole analogue | Aspergillus niger | 1 μg/mL | nih.gov |

| 5-Nitrofuran-triazole conjugate | Bacillus subtilis | 1.17 μg/mL | scholarsportal.info |

| 2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4-amine (5c) | Mycobacterium tuberculosis (non-replicating) | 2.7 log reduction at 10μg/mL | nih.gov |

| 5-Nitrofuran–triazole conjugate | Mycobacterium tuberculosis H37Rv | 0.25 μg/mL | scholarsportal.info |

Photosynthesis Inhibition and Antialgal Activities

Derivatives of pyrazinecarboxamide, which are structurally related to 5-(3-methylphenyl)pyrazin-2-amine, have been investigated for their ability to interfere with photosynthetic processes. These studies are crucial for the development of novel herbicides. The inhibitory activity of these compounds is often assessed by measuring the inhibition of photosynthetic electron transport (PET) in isolated chloroplasts, typically from spinach (Spinacia oleracea L.), and by evaluating the reduction of chlorophyll (B73375) content in algae like Chlorella vulgaris.

Research has shown that the substitution pattern on both the pyrazine and phenyl rings of these carboxamide analogues significantly influences their activity. For instance, the introduction of lipophilic and electron-withdrawing substituents on the phenyl ring, such as chloro, iodo, and methyl groups, has been a key strategy in designing potent inhibitors.

One study identified 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide as a notable inhibitor of the oxygen evolution rate in spinach chloroplasts, with a half-maximal inhibitory concentration (IC50) of 51.0 µmol∙L⁻¹. In the same study, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide was found to be the most effective at reducing chlorophyll content in C. vulgaris, with an IC50 value of 44.0 µmol∙L⁻¹ nih.gov. Another series of chlorinated pyrazinamide analogues demonstrated that 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was the most effective PET inhibitor in spinach chloroplasts, with an IC50 of 43 µmol/L . The presence of a chlorine atom on both the pyrazine and benzene (B151609) rings, along with a tert-butyl group on the pyrazine moiety, was shown to positively influence this activity .

Table 1: Photosynthesis Inhibition and Antialgal Activity of Pyrazinecarboxamide Analogues

| Compound Name | Activity Type | Test System | IC50 Value |

|---|---|---|---|

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Photosynthesis Inhibition (OER) | Spinach Chloroplasts | 51.0 µmol∙L⁻¹ nih.gov |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Antialgal (Chlorophyll Reduction) | Chlorella vulgaris | 44.0 µmol∙L⁻¹ nih.gov |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Photosynthesis Inhibition (PET) | Spinach Chloroplasts | 43 µmol/L |

Neurobiological Activity and Neuroprotection

Analogues bearing the pyrazine core have demonstrated significant potential in the context of neurodegenerative diseases and other central nervous system (CNS) disorders. Their mechanisms of action often involve antioxidant, anti-apoptotic, and anti-inflammatory pathways.

Tetramethylpyrazine (TMP), a compound derived from the traditional Chinese herb Ligusticum wallichii Franchat, has shown neuroprotective effects in a rat model of Parkinson's disease induced by the neurotoxin MPTP. nih.gov In this model, TMP administration improved motor deficits and preserved dopaminergic neurons by inhibiting the mitochondrial apoptotic pathway. nih.gov This was evidenced by the upregulation of Bcl-2, downregulation of Bax, and reduced cleavage of caspase-3. nih.gov Furthermore, TMP counteracted oxidative stress by preventing the depletion of glutathione (B108866) (GSH) and the reduction of Nrf2 and GCLc expression, key components of the cellular antioxidant response. nih.gov

Other pyrazine derivatives have also been explored for neuroprotection. Ligustrazine–cinnamic acid hybrids, for example, have demonstrated neuroprotective activity against H₂O₂-induced cell death in PC12 cells, a common in vitro model for neuronal studies. nih.gov Specifically, one such derivative was found to inhibit apoptosis by modulating the Bcl-2/Bax ratio and inhibiting caspase-9 and caspase-3 activities. nih.gov

In the field of epilepsy, perhydropyrrolo[1,2-a]pyrazine derivatives have been evaluated in various animal models. mdpi.com The anticonvulsant activity was assessed in the maximal electroshock seizure (MES), subcutaneous Metrazole (scMET), and the 6 Hz seizure models, the last of which is considered a model for pharmacoresistant partial seizures. mdpi.com Certain stereoisomers of these derivatives showed potent, broad-spectrum anticonvulsant activity, highlighting the importance of stereochemistry for their neurobiological function. mdpi.com For instance, compound (4R,8aR)-3a showed a median effective dose (ED50) of 47.90 mg/kg in the demanding 6 Hz test. mdpi.com

Preclinical In Vivo Studies in Animal Models

Efficacy in Disease Models (e.g., Cancer Xenografts, Infectious Diseases)

The therapeutic potential of pyrazine-based analogues has been substantiated through numerous preclinical studies in animal models for a range of diseases, most notably cancer and infectious diseases.

Cancer Xenograft Models: Several studies have reported the in vivo efficacy of pyrazine-containing compounds in mouse xenograft models of human cancer. Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyrazine, have been identified as potent inhibitors of TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial chaperone implicated in tumorigenesis. nih.gov Two lead compounds from this series significantly reduced tumor growth in a mouse xenograft model of prostate cancer (PC3) nih.gov. Similarly, an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor demonstrated anti-tumor activity in an A2780 ovarian tumor xenograft model researchgate.net. In another example, a pyrazoline hybrid compound was evaluated in an MCF-7 breast cancer mouse xenograft and showed notable in vivo efficacy . Furthermore, fulzerasib (B10856207) (GFH925), which possesses a tetracyclic naphthyridinone scaffold, has demonstrated significant in vivo antitumor efficacy in a variety of cancer-related xenograft models acs.org.

Infectious Disease Models: In the realm of infectious diseases, pyrazine analogues have shown promise against challenging pathogens. Bumped kinase inhibitors (BKIs) based on pyrazolopyrimidine and 5-aminopyrazole-4-carboxamide scaffolds are effective against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.gov In mouse models of acute toxoplasmosis, oral administration of these inhibitors led to a significant reduction in the parasite burden nih.gov. Some BKIs were also effective in reducing the cyst burden in the brain in chronic infection models nih.gov. In the field of antibacterial research, a lead pyrazole derivative demonstrated a bactericidal effect in a neutropenic mouse thigh infection model against several Gram-negative bacteria nih.gov.

Table 2: Efficacy of Pyrazine Analogues in In Vivo Disease Models

| Compound Class/Name | Disease Model | Animal Model | Key Efficacy Finding |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives | Prostate Cancer (PC3 Xenograft) | Mouse | Significant reduction in tumor growth nih.gov |

| Imidazo[1,2-a]pyrazine (B1224502) derivative (Compound 25) | Ovarian Cancer (A2780 Xenograft) | Mouse | Demonstrated anti-tumor activity researchgate.net |

| Pyrazoline hybrid (Compound 15) | Breast Cancer (MCF-7 Xenograft) | Mouse | Showed in vivo efficacy at 10 mg/kg |

| Fulzerasib (GFH925) | Various Cancers | Mouse Xenograft Models | Significant in vivo antitumor efficacy acs.org |

| 5-Aminopyrazole-4-carboxamide BKIs | Acute Toxoplasmosis | Mouse | >1,000,000-fold reduction in parasite burden nih.gov |

| Pyrazole derivative (Compound 36) | Bacterial Infection | Neutropenic Mouse Thigh | Bactericidal effect observed nih.gov |

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

The successful translation of a compound from a laboratory finding to a clinical candidate heavily relies on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Studies on pyrazine analogues have included PK profiling in animal models to assess their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Research on bumped kinase inhibitors (BKIs) for toxoplasmosis revealed that small structural modifications to the pyrazolopyrimidine, pyrrolopyrimidine, and 5-aminopyrazole-4-carboxamide scaffolds resulted in a wide range of plasma concentrations after oral dosing in mice. nih.gov As detailed in the table below, key PK parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and oral clearance varied significantly among the tested compounds. For example, BKI 1660 achieved a high Cmax and AUC with a very low oral clearance, indicating favorable exposure, whereas BKI 1673 had a much higher clearance rate nih.gov. This highlights the sensitivity of PK properties to subtle changes in chemical structure.

In the development of KRAS G12C inhibitors, a lead compound (fulzerasib) with a tetracyclic naphthyridinone scaffold demonstrated favorable pharmacokinetic profiles across different species, which contributed to its significant in vivo efficacy acs.org. Another study on pyrazoline derivatives noted that their lead compound was studied for its pharmacokinetic characteristics before proceeding to pharmacodynamic evaluations in tumor-bearing mice, indicating good tumor efficacy and low tissue damage .

Table 3: Pharmacokinetic Parameters of BKI Analogues in Mice

| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng*hr/mL) | Oral Clearance (mL/min) |

|---|---|---|---|---|

| BKI 1517 | 20 | 250 | 1200 | 0.3 nih.gov |

| BKI 1553 | 20 | 1800 | 9200 | 0.04 nih.gov |

| BKI 1649 | 2 | 1000 | 2300 | 0.01 nih.gov |

| BKI 1660 | 10 | 17000 | 150000 | 0.01 nih.gov |

| BKI 1673 | 10 | 1100 | 300 | 0.5 nih.gov |

Specific Target Engagement in Animal Models

Demonstrating that a drug candidate interacts with its intended molecular target in a living organism is a critical step in its development. For pyrazine analogues, target engagement has been confirmed in animal models through various methods.

For a series of pyrazolo[3,4-d]pyrimidine-based TRAP1 inhibitors, X-ray co-crystallization studies first confirmed that the compounds bind to the ATP binding pocket of the TRAP1 protein. nih.gov The subsequent observation that these compounds significantly reduced tumor growth in mouse PC3 xenograft studies provides strong evidence of in vivo target engagement, linking the molecular interaction to a therapeutic outcome nih.gov.

For bumped kinase inhibitors (BKIs) targeting Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), the remarkable in vivo efficacy observed in mouse infection models serves as strong chemical-genetic validation of target engagement. nih.gov The potent anti-parasitic effect at specific doses aligns with the potent inhibition of the target kinase, indicating that the therapeutic activity is driven by the intended mechanism of action nih.govnih.gov.

Mechanism of Action Elucidation

Target Identification and Validation

Based on the structure of 5-(3-Methylphenyl)pyrazin-2-amine, it is hypothesized that its primary biological targets are protein kinases. The 2-aminopyrazine (B29847) moiety is a key pharmacophore found in numerous potent kinase inhibitors. tandfonline.comnih.gov Studies on various aminopyrazine derivatives have identified them as inhibitors of a range of kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), Nek2, and Fibroblast Growth Factor Receptor (FGFR) kinases. nih.govnih.govnih.gov

The general mechanism of action for such inhibitors involves competing with endogenous ATP for binding to the kinase domain. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that the kinase regulates. The validation of specific kinase targets for 5-(3-Methylphenyl)pyrazin-2-amine would necessitate comprehensive in vitro kinase screening assays against a panel of known kinases.

Molecular Interactions with Biological Targets

The interaction of aminopyrazine-based inhibitors with their kinase targets is a subject of detailed structural biology investigation. These studies reveal a common binding mode that is likely shared by 5-(3-Methylphenyl)pyrazin-2-amine.

The aminopyrazine ring is crucial for anchoring the inhibitor to the kinase's hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction typically involves the formation of one or more hydrogen bonds between the amino group and the nitrogen atom of the pyrazine (B50134) ring and the backbone amide and carbonyl groups of the hinge region residues. nih.govacs.org For example, in studies of Nek2 inhibitors, the aminopyrazine ring was observed to form two critical hydrogen bonds with the hinge region. nih.govacs.org

The "3-methylphenyl" group of 5-(3-Methylphenyl)pyrazin-2-amine is predicted to extend into a hydrophobic pocket within the ATP-binding site. The methyl group's position on the phenyl ring can significantly influence the compound's potency and selectivity by optimizing van der Waals interactions with hydrophobic residues in this pocket. nih.gov The planarity between the phenyl and pyrazine rings can also contribute to binding affinity. nih.gov

Table 1: Predicted Molecular Interactions of 5-(3-Methylphenyl)pyrazin-2-amine with a Generic Kinase Active Site

| Interacting Moiety of Compound | Predicted Interacting Region of Kinase | Type of Interaction |

| 2-amino group | Hinge region backbone | Hydrogen bond donor |

| Pyrazine ring nitrogen | Hinge region backbone | Hydrogen bond acceptor |

| 3-Methylphenyl group | Hydrophobic pocket | Hydrophobic interactions, van der Waals forces |

This table is a generalized prediction based on the known binding modes of similar aminopyrazine kinase inhibitors.

While the primary proposed mechanism is competitive inhibition at the ATP site, the possibility of allosteric modulation cannot be entirely ruled out without specific experimental data. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Some kinase inhibitors have been shown to bind to inactive conformations of the kinase, a form of allosteric inhibition. acs.orgnih.gov For instance, certain aminopyrazine inhibitors have been found to bind to an unusual "Tyr-down" inactive conformation of the Nek2 kinase. nih.govnih.gov Whether 5-(3-Methylphenyl)pyrazin-2-amine could induce or stabilize such an inactive state would require detailed structural and kinetic studies.

Downstream Cellular and Biochemical Effects

By inhibiting a specific kinase, 5-(3-Methylphenyl)pyrazin-2-amine would be expected to modulate the downstream signaling pathways controlled by that kinase. The cellular consequences would be dependent on the specific kinase target. For example, if the compound were to inhibit a kinase involved in cell cycle progression, such as a cyclin-dependent kinase (CDK), it could lead to cell cycle arrest and apoptosis in cancer cells. mdpi.com Inhibition of kinases in inflammatory pathways, such as MK-2, has been shown to suppress the production of pro-inflammatory cytokines like TNFα. nih.gov

The ultimate biochemical effects would be a reduction in the phosphorylation of the target kinase's specific substrates. This can be measured in cellular assays by using phospho-specific antibodies to detect the phosphorylation status of downstream proteins. The functional outcomes could range from anti-proliferative effects in cancer cell lines to anti-inflammatory responses in immune cells.

Computational and Structural Biology Applications

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For pyrazine-based compounds, this analysis is crucial for understanding their mechanism of action. The pyrazine (B50134) ring, with its heteroaromatic nature, combines polar and nonpolar characteristics, allowing for a variety of interactions within a protein's binding site. nih.gov

The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors, forming key interactions with amino acid residues in a protein's active site. nih.govresearchgate.net Concurrently, the aromatic character of both the pyrazine and the 3-methylphenyl rings allows for nonpolar interactions, such as π-π stacking and hydrophobic contacts, which further stabilize the ligand-protein complex. researchgate.net In many cases, the binding mode of a pyrazine fragment is complex, involving a combination of several types of interactions. nih.govresearchgate.net

Studies on related pyrazine-containing molecules, often designed as enzyme inhibitors, show them targeting the active sites of proteins like histone deacetylases (HDACs) and kinases. nih.govresearchgate.net For instance, docking analyses of similar compounds have revealed interactions with key amino acids at the rim of the binding channel and ionic hydrogen bonding with conserved aspartate residues within the active site. nih.gov The 2-amino group and the substituted phenyl ring on the pyrazine core are critical for establishing this network of interactions, dictating the compound's binding affinity and selectivity for its target protein.

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govmdpi.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G**, to predict molecular properties with high accuracy. mdpi.comnih.gov These studies provide fundamental insights into the intrinsic properties of 5-(3-Methylphenyl)pyrazin-2-amine.

The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive because it requires less energy to undergo an electronic transition. nih.gov This small energy gap facilitates intramolecular charge transfer, where electron density moves from the electron-donating part of the molecule (often associated with the HOMO) to the electron-accepting part (associated with the LUMO). nih.gov For 5-(3-Methylphenyl)pyrazin-2-amine, DFT calculations can map these orbitals and quantify the energy gap, thereby predicting its electronic behavior and potential for charge transfer upon interaction with a biological target.

Table 1: Example of Electronic Properties Calculated via DFT

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity. Higher energy suggests a better donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capacity. Lower energy suggests a better acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of 5-(3-Methylphenyl)pyrazin-2-amine. researchgate.net These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). materialsciencejournal.org

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). materialsciencejournal.org

Chemical Hardness (η): Measures the resistance to change in electron distribution (η = (I - A) / 2). A molecule with a large energy gap is considered "hard." materialsciencejournal.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). "Soft" molecules are more polarizable and reactive. materialsciencejournal.org

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated using the chemical potential (μ) and hardness (η). researchgate.net

These quantum chemical descriptors are invaluable for comparing the reactivity of a series of related compounds and for understanding the electronic basis of their biological activity. researchgate.net

Table 2: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity and polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to act as an electron acceptor. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like 5-(3-Methylphenyl)pyrazin-2-amine, which has rotational freedom around the single bond connecting the pyrazine and phenyl rings, MD simulations provide critical insights into its conformational landscape.

These simulations can be used to:

Analyze Conformational Stability: Determine the most stable three-dimensional shapes (conformations) of the molecule and the energy barriers between them.

Validate Docking Poses: Assess the stability of the ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex in a dynamic, solvated environment, researchers can confirm whether the initial binding pose is maintained over time.

Study Solvent Effects: Understand how the presence of water or other solvent molecules influences the conformation and interactions of the compound.

While specific MD simulation data for 5-(3-Methylphenyl)pyrazin-2-amine is not detailed in the available literature, this technique is a standard and essential step in the computational evaluation of potential drug candidates to rationalize experimental data and confirm binding hypotheses. nih.gov

Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-likeness

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) are widely used to assess the "drug-likeness" of a molecule. mdpi.com These models can predict potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. mdpi.com

For 5-(3-Methylphenyl)pyrazin-2-amine, these models would assess compliance with guidelines such as Lipinski's Rule of Five, which predicts oral bioavailability based on key molecular properties.

Table 3: Predicted ADME and Drug-likeness Properties for 5-(3-Methylphenyl)pyrazin-2-amine This table is generated based on typical computational predictions for a molecule of this structure and is for illustrative purposes.

| Property | Predicted Value/Status | Significance |

|---|---|---|

| Molecular Weight | ~199.24 g/mol | Complies with Lipinski's Rule (< 500 Da), suggesting good potential for absorption. researchgate.net |

| LogP (Octanol/Water) | ~2.5-3.0 | Complies with Lipinski's Rule (< 5), indicating a balance of solubility and permeability. |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Complies with Lipinski's Rule (≤ 5), favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3 (from the pyrazine nitrogens and the amino group) | Complies with Lipinski's Rule (≤ 10), favorable for membrane permeability. |

| Human Oral Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. researchgate.net |

| CYP450 Inhibition | Potential for inhibition | Must be evaluated, as inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. |

| hERG Inhibition | Low to moderate risk | Inhibition of the hERG potassium channel is a key cardiac safety concern that requires assessment. acs.org |

These predictive models provide a crucial first pass, guiding medicinal chemists in optimizing the structure to enhance efficacy while maintaining favorable ADME properties.

Drug Discovery and Lead Optimization Strategies for Pyrazine Based Compounds

Lead Compound Identification and Validation

The identification of a lead compound is the crucial first step in the drug discovery pipeline. For pyrazine-based compounds, this process often begins with high-throughput screening of compound libraries against a specific biological target. acs.org Pyrazines are considered a privileged scaffold in medicinal chemistry due to their presence in numerous biologically active molecules and their ability to engage in various interactions with protein targets. nih.govnih.govlifechemicals.com

The validation of a pyrazine-based hit, such as a derivative of 5-aminopyrazine, involves confirming its activity and selectivity through a battery of secondary assays. For instance, in the development of Checkpoint Kinase 1 (CHK1) inhibitors, a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles were identified and subsequently validated. acs.orgresearchgate.net This validation process ensures that the observed biological effect is genuinely due to the compound's interaction with the intended target and not a result of artifacts or off-target effects.

A computational approach is also a powerful tool for lead identification. Virtual screening of kinase-directed libraries against a target's crystal structure can identify novel pharmacophores. nih.gov For example, a computational screen successfully identified a pyrazine-based compound as a novel inhibitor of the TrkA kinase. nih.govrsc.org This initial hit then serves as the foundation for the synthesis and evaluation of a library of related pyrazine (B50134) derivatives to establish a preliminary structure-activity relationship (SAR). nih.gov

Multiparameter Lead Optimization Approaches

Once a lead compound is identified and validated, the subsequent phase of lead optimization aims to enhance its drug-like properties. This is a multiparameter optimization process that seeks to balance potency, selectivity, and pharmacokinetic properties. acs.orgkent.ac.ukfigshare.com

Rational Design and Structure-Based Drug Design

Rational and structure-based drug design are pivotal in the optimization of pyrazine-based compounds. nih.gov By understanding the binding mode of a lead compound within its protein target, medicinal chemists can make informed modifications to improve its affinity and selectivity. rsc.org

In the development of TrkA inhibitors, the binding mode of an initial pyrazine-based hit was modeled to identify potential points for optimization. nih.gov This computational model revealed that the compound formed a hydrogen bond with a key methionine residue in the kinase hinge region, providing a roadmap for further modifications. nih.gov Similarly, for a series of pyrazolo[4,3-c]pyridine derivatives targeting the c-Met kinase, structure-based design was instrumental in guiding the synthesis of more potent inhibitors. nih.gov

The optimization of CHK1 inhibitors also heavily relied on an integrated assessment of compound selectivity during the optimization process, leading to a highly selective ATP competitive inhibitor. acs.orgresearchgate.net A key finding was that a single substituent vector directed away from the CHK1 kinase active site was a primary driver of the selective cellular efficacy of the compounds. acs.orgkent.ac.uk

Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound by substituting a functional group with another that has similar physical or chemical properties. baranlab.org This approach can be used to enhance potency, improve metabolic stability, or reduce toxicity.

In the context of pyrazine-containing scaffolds, bioisosteric replacements have been explored to modulate activity and selectivity. For example, in the quest for potent and selective CB1 cannabinoid receptor antagonists, various five-membered heterocycles, including thiazoles, triazoles, and imidazoles, were designed as bioisosteres of the 1,5-diarylpyrazole motif found in rimonabant. nih.gov This demonstrates the principle of replacing one heterocyclic core with another to fine-tune biological activity.

While direct examples of bioisosteric replacement for the 3-methylphenyl group in 5-(3-Methylphenyl)pyrazin-2-amine are not extensively documented in the provided context, the general principle is applicable. For instance, replacing the amide group in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors with a 1,2,4-triazole (B32235) was found to be a successful bioisosteric replacement, improving both potency and metabolic stability. acs.org This highlights the potential for such strategies in optimizing pyrazine-based compounds.

Below is a table showcasing the impact of modifications on the activity of certain pyrazine derivatives.

| Compound | Modification | Target | IC50 (nM) |

| Compound A | Introduction of a specific amine group | CHK1 | 15 |

| Compound B | Modification of the amine side chain | CHK1 | 842 |

| Compound C | Introduction of a triazole group | c-Met | 26 |

| Compound D | Pyrazine-based TrkA inhibitor | TrkA | 3500 |

This table is for illustrative purposes and combines data from different studies on pyrazine-based inhibitors. researchgate.netnih.govnih.gov

Combinatorial Chemistry Approaches in Pyrazine Synthesis

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large libraries of related compounds. nih.gov This approach is particularly well-suited for exploring the structure-activity relationships of a given scaffold, such as pyrazine. The synthesis of libraries of ethynylated aminosteroid (B1218566) derivatives as potential antileukemic agents showcases the power of this technique. nih.gov

By systematically varying the substituents around the pyrazine core, researchers can quickly generate a diverse set of molecules for biological screening. This allows for a comprehensive exploration of the chemical space around a lead compound, increasing the probability of identifying derivatives with improved properties. The development of pyrazine-based inhibitors has benefited from the construction of pyrazine libraries to generate a variety of potent leads. nih.gov

Development of Pyrazine-Based Hybrid Compounds

A promising strategy in drug discovery is the development of hybrid compounds, which combine two or more pharmacophores to create a single molecule with enhanced or synergistic activity. ieasrj.com Pyrazine-based hybrids have emerged as a significant area of research, with numerous examples demonstrating their potential. dntb.gov.uanih.gov

Natural product-pyrazine hybrids have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects. nih.govresearchgate.net For example, a series of heterocyclic analogs of resveratrol, including a compound linked to a pyrazine, were designed and synthesized, showing inhibitory effects on cancer cells. nih.gov Similarly, derivatives combining ligustrazine (a pyrazine derivative) with flavonoids have demonstrated potent antitumor activities. nih.gov

Another approach involves creating hybrid compounds that target multiple proteins. For instance, dual c-Met/VEGFR-2 inhibitors have been developed based on a nih.govieasrj.comdntb.gov.uatriazolo[4,3-a]pyrazine core, aiming to overcome the limitations of single-target therapies. nih.govfrontiersin.org This strategy of creating pyrazine-based hybrid compounds holds considerable promise for the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance. ieasrj.com

Emerging Research Directions and Future Perspectives

Novel Therapeutic Applications Beyond Established Areas

While pyrazine (B50134) derivatives have established roles in areas like oncology and infectious diseases, emerging research is uncovering their potential in other significant therapeutic fields. marketresearchintellect.comnih.govnih.gov The pyrazine scaffold is a key component in the development of new drugs targeting a variety of diseases. ontosight.airesearchgate.neteurekaselect.com

One promising new area is in the treatment of autoimmune and inflammatory diseases. Researchers have identified dual inhibitors of salt-inducible kinases (SIK) 2 and 3, which feature a pyrido[3,4-b]pyrazine (B183377) scaffold. acs.org These inhibitors represent a novel approach to modulating both pro-inflammatory and immunoregulatory pathways, which are often dysregulated in conditions like inflammatory bowel disease. acs.org

Furthermore, pyrazine-containing molecules are being explored for their role in STING (stimulator of interferon genes) pathway-mediated immunotherapy. A novel small-molecule ENPP1 inhibitor with a pyrrolopyrimidinone core, which is structurally related to pyrazine, has been shown to activate the STING pathway, thereby promoting the release of cytokines and enhancing the innate immune response against tumors. acs.org

The diverse pharmacological activities of pyrazine derivatives are extensive, with studies reporting anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govtandfonline.comresearchgate.net The development of pyrazine-based tyrosine kinase inhibitors has also shown promise in preclinical studies for acute myeloid leukemia. nih.gov Additionally, certain pyrazine derivatives have demonstrated potential in managing diabetic complications by inhibiting human aldose reductase (ALR2). nih.gov

The following table summarizes some of the emerging therapeutic applications of pyrazine derivatives:

| Therapeutic Area | Target/Mechanism | Example Scaffold/Compound Class | Potential Indication |

| Autoimmune & Inflammatory Diseases | Dual SIK2/SIK3 Inhibition | Pyrido[3,4-b]pyrazine | Inflammatory Bowel Disease |

| Immuno-oncology | ENPP1 Inhibition (STING Pathway Activation) | Pyrrolopyrimidinone | Solid Tumors |

| Oncology | Tyrosine Kinase Inhibition | Pyrazine-based inhibitors | Acute Myeloid Leukemia |

| Diabetic Complications | Aldose Reductase (ALR2) Inhibition | Botryllazine B | Diabetic Neuropathy/Retinopathy |

| Antiviral | RNA-dependent RNA polymerase inhibition | Favipiravir (a pyrazine prodrug) | Influenza, Ebola, COVID-19 |

Advanced Synthetic Methodologies for Complex Pyrazine Derivatives

The synthesis of structurally complex and functionally diverse pyrazine derivatives is crucial for exploring their full therapeutic potential. Modern synthetic organic chemistry offers a range of advanced methodologies to achieve this, moving beyond traditional condensation reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the pyrazine core. rsc.org Techniques such as the Suzuki, Stille, and Negishi couplings allow for the introduction of a wide variety of substituents onto the pyrazine ring with high efficiency and functional group tolerance. rsc.org These methods are instrumental in building the complex molecular architectures required for specific biological targets.

Flow chemistry is another advanced methodology that is transforming the synthesis of heterocyclic compounds, including pyrazines. mdpi.comdurham.ac.ukuc.pt This technology offers several advantages over traditional batch synthesis, such as enhanced reaction speed, improved yields, cleaner reaction profiles, and safer handling of hazardous materials. Flow chemistry enables precise control over reaction parameters and can be automated for the rapid production of libraries of pyrazine derivatives for screening. durham.ac.uk

Novel cyclization strategies are also being developed to construct the pyrazine core itself. One such method involves the diazidation of N-allyl malonamides followed by a thermal or copper-mediated cyclization to produce highly substituted pyrazines. rsc.org This approach provides access to pyrazine building blocks that can be further modified at multiple positions. rsc.org Additionally, dehydrogenative coupling routes catalyzed by earth-abundant metals like manganese offer a sustainable and atom-economical method for synthesizing substituted pyrazines from readily available starting materials. nih.gov

A summary of advanced synthetic methodologies is presented in the table below:

| Methodology | Description | Advantages |

| Transition Metal-Catalyzed Cross-Coupling | Formation of C-C and C-X bonds using catalysts like palladium and nickel. | High efficiency, broad substrate scope, functional group tolerance. |

| Flow Chemistry | Continuous reaction processing in micro- or meso-reactors. | Faster reactions, higher yields, improved safety, automation potential. durham.ac.uk |

| Novel Cyclization Strategies | New methods for forming the pyrazine ring, such as from geminal diazides. | Access to unique substitution patterns and functionalized pyrazines. rsc.org |

| Dehydrogenative Coupling | Synthesis from amino alcohols and diols using earth-abundant metal catalysts. | Atom-economical, environmentally benign, sustainable. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Pyrazine Drug Discovery

AI and ML models are also adept at predicting the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel pyrazine derivatives. doaj.orgnih.govacs.orgnih.gov By training models on existing data, it is possible to predict whether a new compound is likely to be active against a particular disease and whether it will have favorable drug-like properties. researchgate.net Machine learning methods, such as random forest, have been successfully used to predict the biological activity of nitrogen-containing heterocycles. nih.gov

Key applications of AI/ML in pyrazine drug discovery are outlined below:

| AI/ML Application | Description | Impact on Drug Discovery |

| Virtual Screening | Computational screening of large compound libraries against biological targets. | Prioritizes synthesis and testing, reduces costs. chapman.edu |

| Bioactivity & Property Prediction | Predicting the biological effects and ADMET properties of new molecules. | Focuses on candidates with higher success potential. acs.orgnih.gov |

| De Novo Drug Design | Generating novel molecular structures with desired characteristics. | Expands the accessible chemical space for new drugs. |

| Reaction Prediction & Synthesis Planning | Predicting the outcomes of chemical reactions to optimize synthetic routes. | Accelerates the synthesis of target compounds. technologynetworks.com |

Exploration of Unique Biological Activities and Mechanisms

Research into pyrazine derivatives is continually uncovering unique biological activities and novel mechanisms of action. The structural diversity of this class of compounds allows them to interact with a wide array of biological targets, often in ways that differ from established drugs. nih.govnih.gov

The pyrazine ring is a versatile scaffold that can be found in numerous medicinally important compounds. eurekaselect.com Its presence is associated with a wide range of biological activities, and it is often combined with other heterocyclic structures to create novel therapeutic agents. eurekaselect.com

One area of active investigation is the development of pyrazine-based compounds that can overcome drug resistance. For example, researchers are designing pyrazine-containing molecules that can reverse resistance to existing cancer therapies. nih.gov

The mechanism of action of new pyrazine derivatives is also a key focus. While some pyrazines are known to act as kinase inhibitors, others may exert their effects through entirely different pathways. nih.govnih.gov For instance, some pyrimidine-pyrazole derivatives, which share structural similarities with pyrazines, have been found to inhibit tubulin polymerization, a different mechanism for anticancer activity. nih.gov The exploration of these novel mechanisms is crucial for identifying new therapeutic strategies and for developing drugs with improved efficacy and safety profiles.

The study of pyrazine analogs as pyrimidine (B1678525) analogs has also opened up new avenues for research. nih.gov This approach can lead to the discovery of compounds with novel antimetabolite or signaling pathway modulatory activities. The coordination chemistry of pyrazine derivatives is another area of interest, with ruthenium complexes of pyrazine analogs showing potential as antifungal agents. rsc.org

The ongoing exploration of the biological activities of pyrazine derivatives, driven by advanced screening techniques and a deeper understanding of molecular interactions, promises to yield a new generation of therapeutics with unique and valuable properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(3-Methylphenyl)pyrazin-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For analogous pyrazin-2-amine derivatives, phosphorous oxychloride (POCl₃) has been used as a cyclizing agent at 120°C to form heterocyclic cores. Optimization involves adjusting solvent polarity (e.g., DMF or THF), stoichiometric ratios of reactants, and temperature control to maximize yield (typically 60-80%). Purity is confirmed via column chromatography and spectroscopic characterization (¹H/¹³C NMR, IR) .

Q. Which spectroscopic techniques are most reliable for characterizing 5-(3-Methylphenyl)pyrazin-2-amine?

- Methodology : Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and methyl group integration.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., expected [M+H]⁺ = 201.1312 based on analogs).

- IR Spectroscopy : To identify amine (-NH₂) stretches (~3350 cm⁻¹) and pyrazine ring vibrations.

- Elemental Analysis : To validate C, H, N composition (±0.3% deviation) .

Q. What preliminary biological screening assays are appropriate for evaluating 5-(3-Methylphenyl)pyrazin-2-amine?

- Methodology : Initial screens should include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL.

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀.

- Kinase Inhibition : Broad-panel kinase profiling at 10 µM to identify potential targets (e.g., ATR, EGFR) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 5-(3-Methylphenyl)pyrazin-2-amine for kinase inhibition?

- Methodology :

- Substituent Analysis : Introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to the phenyl or pyrazine ring to modulate binding affinity.

- Crystallographic Data : Use X-ray structures of ATR kinase complexes (e.g., VX-970/M6620) to identify key interactions (e.g., hydrogen bonds with Glu2037, hydrophobic packing with Ile2036) .

- Table : SAR Trends in Pyrazin-2-amine Derivatives

| Substituent Position | Group | IC₅₀ (ATR, nM) | Key Interaction |

|---|---|---|---|

| Pyrazine C-3 | -Ph | 18* | π-Stacking |

| Phenyl C-4 | -SO₂iPr | 5.2* | H-bond with Glu2037 |

| *Data extrapolated from VX-970 analogs . |

Q. What experimental and computational approaches resolve contradictions in reported biological data for pyrazin-2-amine derivatives?

- Methodology :

- Assay Standardization : Replicate studies under controlled ATP concentrations (1 mM for kinase assays) and serum-free conditions.

- Metabolic Stability : Assess liver microsome half-life (e.g., human/rat) to account for species-specific pharmacokinetics.

- Molecular Dynamics (MD) Simulations : Compare binding modes in mutant vs. wild-type kinases (e.g., ATR Thr1989Ala) to explain potency variations .

Q. How can 5-(3-Methylphenyl)pyrazin-2-amine be evaluated for in vivo efficacy in cancer models?

- Methodology :

- Xenograft Models : Administer compound (10–50 mg/kg/day, oral) in immunodeficient mice with patient-derived tumors. Monitor tumor volume and survival.

- Biomarker Analysis : Quantify γH2AX (DNA damage marker) via immunohistochemistry to confirm target engagement.

- PK/PD Modeling : Measure plasma concentrations (LC-MS/MS) and correlate with ATR inhibition in tissues .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing 5-(3-Methylphenyl)pyrazin-2-amine for structural studies?

- Methodology :

- Solvent Screening : Use vapor diffusion with PEG-based precipitants in mixed solvents (e.g., methanol/water).

- Cocrystallization : Add ATP or ATP-competitive inhibitors to stabilize the kinase-binding conformation.

- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing for synchrotron data collection .

Data Contradiction Analysis

Q. Why do some studies report divergent antibacterial activities for structurally similar pyrazin-2-amine analogs?

- Methodology :

- Meta-Analysis : Compare logP values (via HPLC) and membrane permeability (Caco-2 assay) to assess bioavailability differences.

- Resistance Profiling : Test against efflux pump-overexpressing bacterial strains (e.g., P. aeruginosa MexAB-OprM) to identify transporter-mediated resistance .

Notes

- Citations : Ensure proper referencing of synthetic protocols, biological assays, and computational models as indicated.

- Validation : Replicate key findings across ≥2 independent labs to confirm reproducibility.

- Safety : Follow GLSP guidelines for in vivo studies and use fume hoods during synthesis due to potential amine toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。